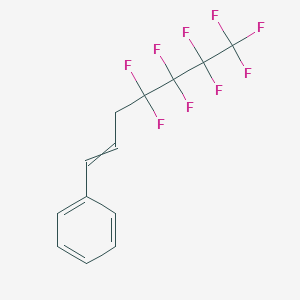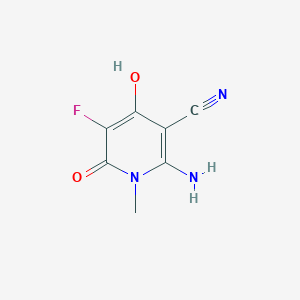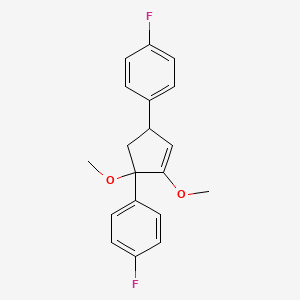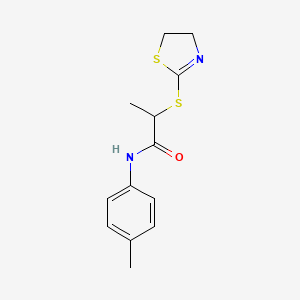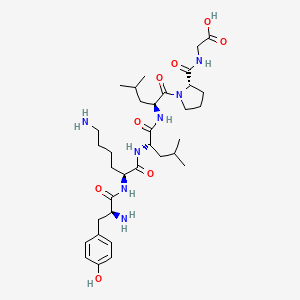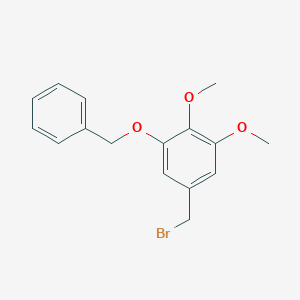
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with bromomethyl, dimethoxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of methoxy and phenylmethoxy groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as distillation or recrystallization. The choice of industrial methods depends on the availability of raw materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming a simpler benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield a variety of substituted benzene derivatives, while oxidation can produce aldehydes or acids.
Scientific Research Applications
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- exerts its effects involves interactions with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy and phenylmethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Benzene, (bromomethyl)-: A simpler compound with only a bromomethyl group attached to the benzene ring.
Benzene, 1,2-dimethoxy-: Contains two methoxy groups but lacks the bromomethyl and phenylmethoxy groups.
Benzene, 1,2-dimethoxy-3-(phenylmethoxy)-: Similar structure but without the bromomethyl group.
Uniqueness
Benzene, 5-(bromomethyl)-1,2-dimethoxy-3-(phenylmethoxy)- is unique due to the combination of its substituents, which confer distinct reactivity and potential applications. The presence of both electron-donating (methoxy) and electron-withdrawing (bromomethyl) groups allows for a wide range of chemical transformations and interactions.
Properties
CAS No. |
651340-08-8 |
|---|---|
Molecular Formula |
C16H17BrO3 |
Molecular Weight |
337.21 g/mol |
IUPAC Name |
5-(bromomethyl)-1,2-dimethoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C16H17BrO3/c1-18-14-8-13(10-17)9-15(16(14)19-2)20-11-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
InChI Key |
NXTAKIBPZROMHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)
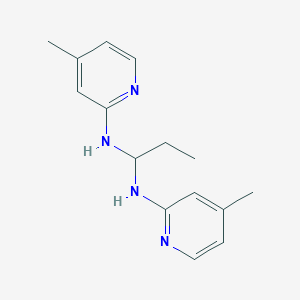

![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
![[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol](/img/structure/B12522672.png)
